Product packaging for m-PEG8-(CH2)12-phosphonic acid ethyl ester(Cat. No.:CAS No. 2112737-70-7)

m-PEG8-(CH2)12-phosphonic acid ethyl ester

Cat. No.: B609298
CAS No.: 2112737-70-7
M. Wt: 644.8 g/mol
InChI Key: YIGUPDSOXUBFRA-UHFFFAOYSA-N
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Description

Contextualization of Polyethylene (B3416737) Glycol (PEG) in Biomedical Sciences

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) glycol units [-(O-CH₂-CH₂)n-] that is well-regarded for its high hydrophilicity, non-immunogenicity, and excellent biocompatibility. frontiersin.org The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to improve the therapeutic properties of proteins, peptides, and other biomolecules. medchemexpress.comyoutube.com

PEGylation confers several significant pharmacological advantages. wikipedia.org By increasing the hydrodynamic volume of a molecule, PEGylation can shield it from the body's immune system and proteolytic enzymes, thereby reducing immunogenicity and increasing stability. medchemexpress.comeuropeanpharmaceuticalreview.com This "stealth" effect also reduces clearance by the kidneys and recognition by the reticuloendothelial system, which significantly extends the molecule's circulation time in the bloodstream. wikipedia.orgresearchgate.netnih.gov The enhanced solubility and stability contribute to a more favorable pharmacokinetic profile, allowing for less frequent dosing. europeanpharmaceuticalreview.comresearchgate.net

Table 1: Pharmacological Advantages of PEGylation

Advantage Description Supporting Citations
Extended Circulating Life Increases molecular mass, reducing renal clearance and prolonging presence in the bloodstream. wikipedia.orgeuropeanpharmaceuticalreview.comresearchgate.net
Reduced Immunogenicity The PEG chain sterically hinders immune recognition, decreasing the likelihood of an immune response. frontiersin.orgresearchgate.net
Increased Stability Protects the conjugated molecule from enzymatic degradation. medchemexpress.comeuropeanpharmaceuticalreview.com
Improved Solubility The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs or proteins. frontiersin.orgeuropeanpharmaceuticalreview.com
Reduced Dosing Frequency A longer half-life allows for more sustained plasma concentrations and less frequent administration. wikipedia.orgresearchgate.net

The methods for PEGylation have evolved significantly over the past few decades. europeanpharmaceuticalreview.com

First-Generation PEGylation: This initial approach involved the non-specific and often random conjugation of linear PEG molecules to proteins. youtube.comeuropeanpharmaceuticalreview.com While effective, this method often resulted in heterogeneous mixtures of products with varying levels of activity. europeanpharmaceuticalreview.com

Second-Generation PEGylation: To overcome the limitations of the first generation, more advanced strategies were developed that focused on site-specific conjugation. europeanpharmaceuticalreview.com This approach utilizes more selective functional groups to attach PEG to specific locations on a molecule, resulting in a more homogenous and well-defined product. wikipedia.orgeuropeanpharmaceuticalreview.com This era also saw the introduction of branched PEG structures, which can offer enhanced shielding properties compared to linear PEGs. frontiersin.orgyoutube.com

Third-Generation and Beyond: More recent developments include complex PEG architectures such as Y-shaped or comb-shaped polymers, which can reduce the viscosity of the conjugate. wikipedia.org The creation of heterobifunctional PEGs, which have different reactive groups at each end, has been particularly useful for linking two different molecular entities together, such as a targeting ligand and a drug. wikipedia.org

Table 2: Comparison of PEGylation Generations

Generation Key Characteristics Outcome Supporting Citations
First Random conjugation; linear PEG chains. Heterogeneous product mixture. youtube.comeuropeanpharmaceuticalreview.com
Second Site-specific conjugation; branched PEG chains. Homogenous, well-defined products with improved profiles. frontiersin.orgwikipedia.orgeuropeanpharmaceuticalreview.com
Third Complex architectures (Y-shaped, comb-shaped); heterobifunctional PEGs. Reduced viscosity; advanced applications in linking multiple entities. wikipedia.org

Significance of Phosphonic Acid Moieties in Chemical Biology and Material Functionalization

The phosphonic acid functional group (-PO(OH)₂) is characterized by a phosphorus atom bonded to a carbon atom, two hydroxyl groups, and one oxygen atom via a double bond. researchgate.netnih.govbeilstein-journals.org This moiety is of great interest in chemistry and material science due to its strong coordination properties and its ability to bind to various surfaces. nih.govbeilstein-journals.org

Phosphonic acids and their derivatives are renowned for their ability to act as powerful anchoring groups, forming strong, stable bonds with a variety of metallic and metal oxide surfaces. rsc.org This strong affinity is crucial for the surface functionalization of materials used in implants, electronics, and biosensors. rsc.orgrsc.org The binding mechanism can involve the condensation of the phosphonic acid's P-OH groups with the surface's metal-hydroxyl groups, as well as the coordination of the phosphoryl oxygen (P=O) to Lewis acid sites on the surface. rsc.org Compared to other common anchoring groups like silanes and carboxylic acids, phosphonates often form more hydrolytically stable and well-ordered self-assembled monolayers (SAMs). rsc.orgacs.org

Table 3: Surfaces Commonly Functionalized with Phosphonic Acids

Surface Material Application Area Supporting Citations
Titanium Oxide (TiO₂) Biomaterials, dental implants, photocatalysts. rsc.orgacs.orgdigitellinc.com
Indium Tin Oxide (ITO) Organic electronics, displays, solar cells. rsc.orgsemanticscholar.org
Aluminum Oxide (Alumina) Adhesion promotion, composite materials. rsc.orgacs.org
Iron Oxide (e.g., Fe₃O₄) Nanoparticles for MRI, drug delivery. researchgate.net
Zinc Oxide (ZnO) Sensors, solar cells. semanticscholar.org

The phosphonic acid group possesses two acidic protons, with pKa values that depend on the attached organic substituent. nih.govbeilstein-journals.org This feature, along with the P=O group, allows it to act as both a hydrogen bond donor and acceptor. This capability drives the formation of self-assembling supramolecular structures and crystal engineering. nih.govbeilstein-journals.orgrsc.org Furthermore, phosphonic acids are excellent ligands for a wide range of metal ions, leading to the formation of stable metal-phosphonate coordination networks and hybrid materials. researchgate.net

Integration of PEG and Phosphonate (B1237965) Functionalities in Multifunctional Chemical Compounds

The integration of a hydrophilic, biocompatible PEG chain and a robust phosphonate anchoring group into a single molecule yields a powerful tool for surface engineering. The compound m-PEG8-(CH2)12-phosphonic acid ethyl ester is a quintessential example of such a construct. precisepeg.combroadpharm.com

This molecule consists of three key parts:

m-PEG8: A methoxy-terminated polyethylene glycol chain with eight repeating units. This segment provides hydrophilicity and biocompatibility, which is essential for reducing non-specific protein adsorption on surfaces in biological environments.

(CH2)12: A twelve-carbon alkyl chain. This hydrophobic spacer influences the packing and orientation of the molecules when they self-assemble on a surface.

Phosphonic acid ethyl ester: This group is a stable precursor to the active phosphonic acid anchor. The ester can be hydrolyzed to reveal the phosphonic acid, which then readily binds to metal oxide surfaces. precisepeg.com

The synergy between these components allows for the creation of stable, biocompatible, and protein-resistant coatings on a variety of materials. Such functionalized surfaces are highly desirable in the development of medical implants, biosensors, and drug delivery nanoparticles.

Table 4: Properties of this compound

Property Value Supporting Citation
CAS Number 2112737-70-7 chemscene.com
Molecular Formula C₃₁H₆₅O₁₁P chemscene.com
Molecular Weight 644.81 g/mol chemscene.com
Structure Methoxy-PEG(8)-Alkyl(12)-Phosphonate(Ethyl Ester) chemscene.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H65O11P B609298 m-PEG8-(CH2)12-phosphonic acid ethyl ester CAS No. 2112737-70-7

Properties

IUPAC Name

1-diethoxyphosphoryl-12-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H65O11P/c1-4-41-43(32,42-5-2)31-15-13-11-9-7-6-8-10-12-14-16-34-19-20-36-23-24-38-27-28-40-30-29-39-26-25-37-22-21-35-18-17-33-3/h4-31H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGUPDSOXUBFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H65O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301129359
Record name Phosphonic acid, P-13,16,19,22,25,28,31,34-octaoxapentatriacont-1-yl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2112737-70-7
Record name Phosphonic acid, P-13,16,19,22,25,28,31,34-octaoxapentatriacont-1-yl-, diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2112737-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, P-13,16,19,22,25,28,31,34-octaoxapentatriacont-1-yl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of M Peg8 Ch2 12 Phosphonic Acid Ethyl Ester

Strategies for the Synthesis of m-PEG8-(CH2)12-phosphonic acid ethyl ester

The construction of this molecule, which features a methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain, a dodecyl spacer, and a phosphonic acid ethyl ester group, requires precise control over terminal group functionalization and carbon-phosphorus bond formation.

Polyethylene glycols (PEGs) are highly versatile hydrophilic polymers widely used in biomedical and pharmaceutical research. nih.govnih.gov Their utility stems from the ability to attach a variety of reactive functional groups to their terminal sites. For a monofunctional PEG like m-PEG, the single terminal hydroxyl group is the primary site for modification.

Standard derivatization strategies include:

Etherification: The hydroxyl group can be deprotonated with a strong base and reacted with an alkyl halide (Williamson ether synthesis) to introduce new functional groups.

Esterification: Reaction with carboxylic acids or their activated derivatives (like acyl chlorides) forms ester linkages.

Conversion to Halides/Sulfonates: The hydroxyl group can be converted into a good leaving group, such as a halide (using SOCl₂ or PBr₃) or a sulfonate ester (e.g., tosylate or mesylate), making the terminus susceptible to nucleophilic substitution.

These foundational reactions are crucial for creating heterobifunctional PEGs, which act as spacers or cross-linking agents between two different chemical entities. mdpi.com In the context of the target molecule, an m-PEG8 chain would first be functionalized to allow for covalent attachment to the (CH2)12-phosphonate moiety.

Phosphonate-functionalized PEGs are a significant class of compounds, primarily used for surface modification to enhance stability and biocompatibility. axispharm.com The phosphonate (B1237965) group can form robust coordinate bonds with metal oxides. precisepeg.com The synthesis of a complex chain like this compound likely involves the coupling of a PEG segment with an alkyl phosphonate segment.

A common and powerful method for forming the crucial carbon-phosphorus (C-P) bond is the Michaelis-Arbuzov reaction . This reaction typically involves the treatment of a trialkyl phosphite with an alkyl halide. For the target molecule, a plausible pathway would be the reaction of triethyl phosphite with a precursor such as m-PEG8-(CH2)12-Br. The reaction proceeds via nucleophilic attack of the phosphorus atom on the alkyl halide, followed by the dealkylation of the resulting phosphonium salt by the halide ion to yield the diethyl phosphonate.

Alternatively, bifunctional precursors can be used. For instance, a hydroxy-terminated poly(ethylene oxide) can be reacted with a phosphonyl chloride in an esterification reaction to introduce phosphonate ester groups. researchgate.net Another approach involves the radical addition of vinyl phosphonic acid to a thiol-functionalized PEG, followed by esterification. researchgate.net

While the target molecule is an alkyl phosphonate, the synthesis of α-hydroxy phosphonates represents a major area of organophosphorus chemistry with advanced and efficient methodologies. researchgate.netnih.gov These compounds are often prepared through the Pudovik reaction (also known as the Abramov reaction), which involves the nucleophilic addition of a dialkyl phosphite to the carbonyl group of an aldehyde or ketone. nih.govresearchgate.net

The reaction is typically catalyzed by a base, such as an alkali alcoholate, but a wide array of other catalysts have been developed to improve efficiency and environmental friendliness. nih.gov

Catalyst Type Examples Reaction Conditions Reference
Base Catalysts Triethylamine, K₃PO₄, Ba(OH)₂, Na₂CO₃, Guanidine Liquid phase, solvent-free, or microwave-assisted researchgate.netnih.gov
Acid Catalysts Amberlyst-15, KHSO₄, Pyridine-2,6-dicarboxylic acid Often performed in water for green chemistry applications researchgate.netorganic-chemistry.org
Metal Complexes Ti(OⁱPr)₄, [(Me₃Si)₂N]₃Ln(μ-Cl)Li(THF)₃ Mild conditions, high yields, and short reaction times nih.govorganic-chemistry.org

Table 1. Selected Catalysts for the Synthesis of α-Hydroxy Phosphonates via the Pudovik Reaction.

An alternative route is the condensation of an oxo compound with a trialkyl phosphite, which is generally catalyzed by acids. nih.gov Although these methods produce α-hydroxy phosphonates, the principles of C-P bond formation and the diversity of catalytic systems are relevant to the broader synthesis of complex phosphonate esters.

Ester Hydrolysis and Phosphonic Acid Generation from this compound Precursors

The conversion of phosphonate esters to their corresponding phosphonic acids is a critical transformation, as the acid form is often the desired final product for applications in surface binding or as a structural mimic of phosphates. researchgate.netbeilstein-journals.org Two primary methods for this dealkylation are acidic hydrolysis and the milder transsilylation-methanolysis approach. researchgate.net

The most common and straightforward method for hydrolyzing phosphonate esters is refluxing with a concentrated strong acid, typically aqueous hydrochloric acid (HCl). beilstein-journals.orgnih.gov The reaction proceeds via a nucleophilic attack on the phosphorus atom, leading to the cleavage of the P-O bond. nih.gov For diethyl esters, the hydrolysis occurs in a consecutive, two-step manner to first yield the monoester and then the final phosphonic acid. nih.gov

The rate of hydrolysis can be influenced by several factors, including the steric bulk of the ester's alkyl group and the electronic effects of substituents. nih.govreddit.com For instance, under acidic conditions, isopropyl phosphonate esters have been observed to hydrolyze faster than their corresponding methyl esters. nih.gov The reaction mechanism is generally considered to be bimolecular acid-catalyzed hydrolysis (AAc2), although an AAl1 mechanism involving the formation of a carbocation has been proposed for sterically hindered groups like isopropyl. researchgate.net

Substrate Type Reagent Conditions Typical Duration Reference
Dialkyl arylphosphonates Concentrated HCl Reflux 12 h nih.gov
Cyclic phosphinates Concentrated HCl Reflux 5-6 h nih.gov
Dimethyl methylphosphonate Aqueous HCl Not specified Not specified nih.gov
Organosilicon phosphonates Concentrated HCl Not specified Not specified researchgate.net

Table 2. General Conditions for Acidic Hydrolysis of Phosphonate Esters.

A significantly milder and often more efficient method for dealkylating phosphonate esters is the McKenna reaction . researchgate.netbeilstein-journals.org This two-step procedure avoids the harsh conditions of strong acid reflux.

The process involves:

Transsilylation: The phosphonate ester is treated with a halotrimethylsilane, most commonly bromotrimethylsilane (TMSBr) or sometimes chlorotrimethylsilane (TMSCl). beilstein-journals.orggoogle.com The reaction proceeds by nucleophilic attack of the ester oxygen on the silicon atom, with a subsequent attack of the halide ion on the alkyl group of the ester. This generates a bis(trimethylsilyl) phosphonate intermediate and an alkyl halide.

Methanolysis: The silyl ester intermediate is then rapidly hydrolyzed by the addition of a protic solvent, typically methanol or water, to yield the final phosphonic acid in high purity. researchgate.netgoogle.com

This method is particularly valuable for substrates containing acid-sensitive functional groups that would not survive treatment with hot concentrated HCl. google.com The combination of TMSBr for silylation followed by methanolysis constitutes one of the most effective methods for preparing phosphonic acids from their dialkyl esters. beilstein-journals.org

Green Chemistry Principles in Phosphonate Synthesis Relevant to the Compound

The synthesis of phosphonates, including this compound, can be approached with considerations for green chemistry principles to minimize environmental impact and enhance sustainability. researchgate.net Key areas of focus include the use of greener reaction conditions, alternative reagents, and maximizing atom economy.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. mdpi.comnih.govresearchgate.net In the context of the Michaelis-Arbuzov reaction, microwave assistance can significantly reduce reaction times and improve yields compared to conventional heating methods. organic-chemistry.orgresearchgate.net For the synthesis of this compound, employing microwave heating could lead to a more energy-efficient process.

Solvent-Free and Alternative Solvents: The Michaelis-Arbuzov reaction is often performed neat, without a solvent, which aligns with the green chemistry principle of minimizing solvent use. researchgate.net When a solvent is necessary, the choice of a green solvent is crucial. While traditional solvents for phosphonate synthesis can include toluene or acetonitrile, greener alternatives are being explored.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. libretexts.orgjocpr.com The Michaelis-Arbuzov reaction generally exhibits good atom economy, as the main byproduct, an alkyl halide, is the only atom-noneconomical species. The theoretical atom economy for the reaction of an alkyl halide with triethyl phosphite can be calculated as follows:

ReactantMolecular WeightDesired ProductMolecular WeightByproductMolecular Weight
R-BrVariableR-P(O)(OEt)₂VariableEtBr108.97
P(OEt)₃166.16

Table 1: Reactants and Products in the Michaelis-Arbuzov Reaction

The percent atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / (Molecular Weight of R-Br + Molecular Weight of P(OEt)₃)) * 100

For instance, in the synthesis of a simple phosphonate like diethyl ethylphosphonate from ethyl bromide and triethyl phosphite, the atom economy is high. Maximizing the incorporation of all reactant atoms into the final product is a key goal of green synthesis. buecher.de

Catalyst-Free and Metal-Free Approaches: While the traditional Michaelis-Arbuzov reaction is typically thermally induced and catalyst-free, some variations for synthesizing aryl phosphonates may employ metal catalysts. organic-chemistry.org For the synthesis of alkyl phosphonates like the target compound, avoiding the use of catalysts, especially those based on heavy metals, is a greener approach. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally benign, efficient, and sustainable.

Role of M Peg8 Ch2 12 Phosphonic Acid Ethyl Ester As a Protac Linker

Mechanism of Action in Proteolysis Targeting Chimeras (PROTACs)

The fundamental mechanism of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ligase into close proximity. arxiv.org This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase). nih.gov Once the complex is formed, the E3 ligase transfers ubiquitin from an associated E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. arxiv.org This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the protein from the cell. A key advantage of this event-driven mechanism is its catalytic nature; after the POI is degraded, the PROTAC is released and can engage another target protein molecule, allowing for potent activity at low concentrations. nih.govrsc.org

The design of the linker is a cornerstone in the development of effective PROTACs. explorationpub.com Linkers based on PEG, such as m-PEG8-(CH2)12-phosphonic acid ethyl ester, are among the most common motifs used in PROTAC construction. arxiv.orgnih.gov The incorporation of PEG linkers is guided by several key principles aimed at optimizing the final molecule's properties.

Flexibility and Length : The flexibility of PEG and alkyl chains allows the PROTAC to adopt a wide range of conformations, which is crucial for achieving a productive ternary complex geometry between the specific POI and E3 ligase. researchgate.net The linker's length must be carefully optimized; a linker that is too short may cause steric clashes preventing the ternary complex from forming, while an overly long linker may not effectively bring the two proteins together for efficient ubiquitination. researchgate.netexplorationpub.com

Modularity and Synthetic Accessibility : Bifunctional linkers, including PEG derivatives, are often commercially available and enable the rapid, modular assembly of PROTAC libraries. nih.govbiochempeg.com This allows researchers to systematically vary the linker length and composition to identify the optimal structure for a given target and E3 ligase pair. nih.gov

Table 1: Comparison of Common PROTAC Linker Types

Linker Type Primary Characteristics Advantages Disadvantages
Alkyl Chains Hydrophobic, flexible Synthetically accessible, chemically stable. precisepeg.com May limit aqueous solubility and cellular uptake. precisepeg.com
PEG Chains Hydrophilic, flexible, biocompatible Improves water solubility, versatile for chemical modification. precisepeg.combiochempeg.com May have reduced metabolic stability in vivo. precisepeg.com

| Rigid Linkers (e.g., alkynes, triazoles, piperazines/piperidines) | Constrained, metabolically stable | Can pre-organize the PROTAC into an active conformation, enhance selectivity, and improve metabolic stability. nih.govprecisepeg.com | Reduced flexibility may impair ternary complex formation in some cases. nih.gov |

The structure of the linker profoundly impacts the biological activity of a PROTAC. nih.gov Altering the linker's length, composition, flexibility, and attachment points to the two ligands can dramatically modulate degradation efficiency (Dmax), potency (DC50), and even selectivity. nih.gov

Ternary Complex Stability : The linker's characteristics are critical for the stability of the ternary complex. The right combination of length and flexibility allows for favorable protein-protein interactions between the POI and the E3 ligase, which stabilizes the complex and enhances ubiquitination efficiency. nih.gov

Selectivity : Linker design can impart selectivity. For example, the PROTAC MZ1 is relatively selective for degrading BRD4 over other BET family proteins like BRD2 and BRD3, a selectivity not seen with the warhead JQ1 alone. nih.gov This selectivity is attributed to the specific conformation enforced by the linker, which favors the formation of a stable ternary complex with BRD4 and the VHL E3 ligase.

Physicochemical Properties and Permeability : The linker offers a route to fine-tune the physicochemical properties of the PROTAC to improve cell permeability and bioavailability. nih.gov Combining PEG and alkyl motifs allows for a balance between hydrophilicity and lipophilicity, which is essential for the molecule to cross the cell membrane and reach its intracellular target. nih.govaxispharm.com

Synthetic Strategies for Constructing this compound-Based PROTACs

The construction of PROTACs is a modular process involving the sequential conjugation of the warhead and anchor ligands to a bifunctional linker. nih.gov For a linker like this compound, which has distinct functional groups at its ends (or can be synthesized to have them), this assembly can be performed in a planned, stepwise manner.

Empirical optimization of PROTAC linkers often requires the synthesis of extensive libraries of compounds with varied linker compositions, lengths, and attachment points. To accelerate this screening process, high-throughput synthetic methods are employed. One of the most powerful and widely used techniques is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". explorationpub.com This reaction is highly efficient and creates a stable triazole ring as part of the linker structure. explorationpub.comprecisepeg.com This strategy allows for the rapid combination of a warhead functionalized with an alkyne and an E3 ligase ligand functionalized with an azide (B81097) (or vice versa) with a corresponding bifunctional linker. nih.gov Other methods include solid-phase synthesis and the use of activated esters for amide bond formation.

The modular nature of this compound, with its distinct PEG and alkyl segments, allows for its incorporation into these synthetic schemes, enabling the creation of diverse PROTACs for structure-activity relationship (SAR) studies.

In Vitro and In Vivo Evaluation Methodologies for PROTAC Activity

A comprehensive suite of assays is required to characterize the activity of a newly synthesized PROTAC.

Table 2: Methodologies for Evaluating PROTAC Activity

Evaluation Stage Method Purpose Key Metrics
In Vitro Binary and Ternary Complex Formation Assays (e.g., SPR, ITC, FRET) To confirm the PROTAC binds to the POI and E3 ligase individually and facilitates the formation of the ternary complex. Binding affinity (KD), cooperativity (α)
Target Ubiquitination Analysis To verify that the PROTAC induces ubiquitination of the target protein in the presence of the E3 ligase, E1, E2, and ubiquitin. Detection of polyubiquitinated POI
Protein Degradation Assays (e.g., Western Blot, In-Cell Western, Mass Spectrometry) To quantify the reduction in the level of the target protein in cells following PROTAC treatment. nih.gov DC50 (concentration for 50% degradation), Dmax (maximum degradation)
Cell Viability/Cytotoxicity Assays (e.g., CellTiter-Glo) To determine the functional consequence of target protein degradation on cell proliferation or survival. rsc.org IC50/EC50
In Vivo Pharmacokinetic (PK) Studies To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC in an animal model. nih.gov Cmax, AUC, half-life
Pharmacodynamic (PD) Studies To measure the extent and duration of target protein degradation in relevant tissues (e.g., tumor xenografts) after PROTAC administration. nih.govresearchgate.net % protein remaining in tissue vs. time

In vitro evaluation begins by confirming the formation of the ternary complex and demonstrating target ubiquitination. Subsequently, the ability of the PROTAC to induce degradation of the POI is measured in cultured cells, typically by Western blot or quantitative mass spectrometry, to determine its potency (DC50) and maximal degradation (Dmax). nih.gov

For in vivo assessment, PROTACs are administered to animal models, often via intravenous or intraperitoneal injection due to potentially low oral bioavailability. researchgate.net Pharmacokinetic studies are conducted to understand the compound's exposure levels. nih.gov Pharmacodynamic studies are crucial to confirm that the PROTAC can be absorbed, distribute to the target tissue, and induce degradation of the POI in vivo. nih.gov Finally, efficacy studies in disease models, such as tumor xenograft models for oncology indications, are performed to link target degradation to a therapeutic outcome. rsc.org

Applications in Nanoparticle Surface Functionalization and Biomaterials Development

Covalent and Non-Covalent Strategies for Attaching m-PEG8-(CH2)12-phosphonic acid ethyl ester to Nanoparticle Surfaces

The attachment of phosphonate-PEG linkers to nanoparticle surfaces can be achieved through two primary strategies: direct chemical conjugation and physical adsorption.

Direct chemical conjugation involves the formation of a stable, covalent or coordinate bond between the phosphonate (B1237965) group and the nanoparticle surface. The phosphonic acid moiety (after hydrolysis of the ethyl ester) has a very strong affinity for metal oxide surfaces, such as iron oxide, titanium dioxide, and layered double hydroxides. nih.govresearchgate.netresearchgate.net The attachment mechanism typically involves a ligand exchange process, where the phosphonate group displaces existing ligands (like oleate) on the nanoparticle surface to form robust Fe-O-P or Ti-O-P coordination bonds. nih.govrsc.org This method allows for the creation of a dense and stable coating. nih.govnih.gov For instance, a phosphonate-based linker can be used to directly anchor ligands onto iron oxide cores without the need for a thick silica (B1680970) shell, which is advantageous for applications requiring a high concentration of nanoparticle cores. nih.gov

Non-covalent strategies rely on weaker intermolecular forces for attachment. nih.gov One such method is physical adsorption, where the molecule adheres to the surface via electrostatic interactions or hydrophobic interactions. nih.govnih.gov For example, the negatively charged phosphonate group can interact electrostatically with positively charged surfaces on nanoparticles like layered double hydroxides. nih.gov

Another non-covalent approach involves self-assembly, particularly relevant for hydrophobic nanoparticles. In this strategy, lipid-PEG conjugates, where a PEG chain is attached to a lipid anchor, can be used. nih.gov The hydrophobic lipid part intercalates with the hydrophobic coating of the nanoparticle, leaving the hydrophilic PEG chain exposed to the aqueous environment. While this compound is primarily designed for covalent attachment to metal oxides, its long alkyl chain could potentially participate in hydrophobic interactions for self-assembly on certain surfaces.

Functionalization of Metal Oxide Nanoparticles with Phosphonate-PEG Constructs

The functionalization of metal oxide nanoparticles with phosphonate-terminated PEG molecules like this compound is a widely used strategy to improve their properties for biomedical use. researchgate.netdntb.gov.ua The phosphonate group serves as a superior anchoring moiety for a variety of metal oxides, forming highly stable surface complexes. researchgate.net

A primary goal of surface functionalization is to ensure nanoparticles remain dispersed and stable in physiological conditions, which are typically high in salts and proteins. rsc.orgresearchgate.net Bare metal oxide nanoparticles tend to aggregate in such environments. Coating these nanoparticles with a hydrophilic polymer like PEG provides steric hindrance, which prevents aggregation and enhances colloidal stability. nih.govnih.gov Studies on various PEG-functionalized metal oxide nanoparticles have demonstrated their excellent stability in common biological media such as phosphate-buffered saline (PBS) and cell culture media like Dulbecco's Modified Eagle's Medium (DMEM). nih.govrsc.orgresearchgate.net This stability is crucial for in vivo applications, as it prevents the rapid clearance of nanoparticles from circulation. nih.gov

Impact of PEGylation on Nanoparticle Stability

Nanoparticle SystemMediumStability ObservationSource
PEG-functionalized Iron OxidePBS, DMEM, Pure FBSNo significant size change observed after 15 days. nih.gov
PEG-coated Co0.5Zn0.5Fe2O4PBS and DMEM-BSAExhibited excellent stability compared to poor stability in deionized water. rsc.orgresearchgate.net
Phosphonic acid-terminated PEG on Layered Double HydroxidesWater and SalineMaintained dispersity and resisted protein adsorption. nih.gov

When nanoparticles are introduced into biological fluids, proteins rapidly adsorb to their surface, forming a "protein corona". rsc.orgrsc.org This corona alters the nanoparticle's biological identity and can trigger an immune response. The presence of a dense PEG layer, often referred to as a "stealth" coating, can significantly reduce non-specific protein adsorption. nih.govrsc.orgnih.gov This is attributed to the hydrophilicity of PEG and the formation of a hydration layer that sterically hinders protein interactions. rsc.org

However, PEGylation does not completely prevent protein binding but rather modulates the composition of the corona. rsc.orgnih.gov The characteristics of the PEG layer, such as chain length, grafting density, and conformation (mushroom vs. brush regime), play a critical role in determining the amount and type of proteins that adsorb. nih.govpharmaexcipients.com For instance, higher PEG density on smaller nanoparticles has been shown to potentially increase the adsorption of certain proteins. pharmaexcipients.com Research indicates that the protein corona on PEG-coated nanoparticles has a very specific composition, which is different from that on uncoated particles or the plasma proteome itself. rsc.org

Surface Modification of Liposomes and Polymeric Nanoparticles

While the phosphonate anchor of this compound is ideal for metal oxides, the PEG component is central to modifying other types of nanoparticles, such as liposomes and polymeric nanoparticles, for enhanced biological performance.

The surface modification of liposomes with PEG (PEGylation) is a well-established strategy to improve their clinical utility. nih.govnih.gov This is typically achieved by incorporating PEG-lipid conjugates (e.g., DSPE-PEG) into the lipid bilayer during liposome (B1194612) formation. capes.gov.br The PEG chains extend from the liposome surface, creating a hydrophilic shield that reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time. nih.govnih.govnih.gov This "stealth" property allows for greater accumulation of the liposomal drug carrier at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect. nih.govnih.gov

Similarly, polymeric nanoparticles, such as those made from polysaccharides or polyesters, are often coated with PEG to improve their biocompatibility and circulation half-life. nih.govacs.org For polysaccharide-based nanoparticles, PEG chains can be chemically grafted to functional groups on the polymer surface. acs.org This PEG layer prevents aggregation in physiological conditions and reduces non-specific uptake by immune cells. acs.org In some advanced systems, polymer particles can be functionalized with phosphonate groups to act as templates for the controlled precipitation of metal oxides on their surface, creating hybrid materials. researchgate.net

Integration within Lipid Bilayers and Polymer Matrices

The amphiphilic nature of this compound facilitates its seamless integration into complex biomaterial systems such as lipid bilayers and polymer matrices. The hydrophobic 12-carbon alkyl chain acts as an anchor, readily partitioning into the hydrophobic core of a liposome's lipid bilayer or the core of a self-assembled polymeric nanoparticle. nih.gov

Simultaneously, the hydrophilic PEG8 chain orients towards the aqueous environment, forming a hydrated layer on the material's surface. This structure is foundational for creating core-shell nanoparticles. nih.govmdpi.com The phosphonic acid group provides a strong and stable anchoring point, particularly to metal oxide nanoparticles. specificpolymers.comprecisepeg.comrsc.org This strong coordination is crucial for maintaining the integrity of the surface modification in various physiological environments. rsc.org For instance, phosphonic acid-functionalized PEGs have been successfully used to create highly stable iron oxide nanoparticles for biomedical applications. rsc.org The ester form of the phosphonic acid can be hydrolyzed to the corresponding phosphonic acid to facilitate this strong binding. mdpi.com

The integration of such PEGylated lipids or polymers is a key strategy for controlling the stability and biological properties of the resulting nanoparticles. nih.gov The ability to tune the ratio of hydrophilic (PEG) to hydrophobic (alkyl chain) blocks is essential for achieving desired material characteristics. nih.gov

Enhancing Targeted Delivery and Biocompatibility

The surface modification of biomaterials and nanoparticles with molecules like this compound is a cornerstone of modern drug delivery and biocompatibility enhancement. mdpi.comcumbria.ac.uk The PEG component is paramount to this function.

The PEG8 chain creates a hydrophilic, flexible, and neutral shield on the nanoparticle surface. mdpi.com This "PEGylation" provides a "stealth" characteristic, which inhibits the non-specific adsorption of blood proteins (opsonization) that would otherwise mark the nanoparticles for rapid clearance by the immune system (e.g., phagocytic cells). cumbria.ac.ukmpg.denih.gov This prolonged systemic circulation is a prerequisite for effective targeted drug delivery, as it increases the probability of the nanoparticle reaching its intended pathological site. nih.gov

Furthermore, PEG grafting is widely employed to improve the biocompatibility of materials by reducing protein and cell adhesion. nih.gov The phosphonate group itself can contribute to targeting, as it exhibits a strong affinity for metal ions like calcium, which can be concentrated in diseased tissues. precisepeg.com This dual functionality—biocompatibility from the PEG chain and strong anchoring with potential targeting capabilities from the phosphonic acid group—makes this compound a valuable tool in developing advanced therapeutic and diagnostic agents. precisepeg.commedchemexpress.cn

Influence of PEG Chain Conformation and Surface Density on Interfacial Interactions

The effectiveness of the PEG shield is not merely dependent on its presence, but is critically governed by its physical arrangement on the nanoparticle surface. The conformation and density of the grafted PEG chains dictate the nature of interactions at the biomaterial-biological interface.

Brush vs. Mushroom Conformations

PEG chains grafted onto a surface can adopt two primary conformations: "mushroom" or "brush". researchgate.netresearchgate.net The specific conformation depends on the grafting density (σ), which is related to the distance (D) between adjacent PEG chains and the Flory radius (RF) of the PEG chain, a measure of its size in solution.

Mushroom Conformation: At low grafting densities (when D > 2RF), the individual PEG chains have sufficient space to form isolated, coiled structures resembling mushrooms. In this regime, the chains are partially collapsed on the surface. researchgate.net

Brush Conformation: As the grafting density increases (when D < 2RF), the PEG chains become crowded. researchgate.net The resulting steric repulsion forces the chains to extend away from the surface in a more ordered, stretched-out fashion, creating a dense layer referred to as a brush. mpg.deresearchgate.net

Research indicates that the brush conformation is significantly more effective at providing stealth properties and preventing non-specific cellular uptake compared to the mushroom conformation. nih.govacs.org The dense, extended chains of the brush create a more robust steric barrier that physically blocks the approach of proteins and cells. acs.org

Table 1: Comparison of PEG Conformations on Nanoparticle Surfaces
CharacteristicMushroom ConformationBrush Conformation
Grafting DensityLow (D > 2RF)High (D < 2RF)
Chain ArrangementIsolated, coiled, collapsed on surfaceExtended, stretched away from surface
Stealth EffectLess effectiveSuperior, more effective at inhibiting phagocytic uptake. nih.govacs.org
Protein AdsorptionAllows more protein interactionSignificantly reduces protein adsorption. mpg.de

Optimization of PEG Grafting Density and Molecular Weight for Desired Biological Outcomes

Achieving the desired biological outcome, such as long circulation time or efficient targeting, requires careful optimization of both the PEG grafting density and its molecular weight (MW). mdpi.comnih.gov

Grafting Density: A higher grafting density is generally desirable to achieve the protective brush conformation. acs.org Increased PEG density can effectively shield the nanoparticle's surface charge and has been shown to significantly enhance the stability of nanoparticle micelles in the presence of serum proteins, preventing their dissociation. acs.org For instance, one study found that micelles with low PEG density dissociated completely within 72 hours in serum, while high-density micelles remained stable. acs.org

Molecular Weight (MW): The role of PEG molecular weight is more complex.

Increasing the MW of PEG can lead to a transition from a mushroom to a brush conformation even at lower grafting densities. nih.gov

Studies have shown that there is often an optimal MW for a given application. For example, increasing PEG MW from 5k to 30k Da on gold nanoparticles led to weaker resistance to protein adsorption because the grafting density decreased. nih.gov Another study found that for a particular drug delivery system, a PEG MW of 5 kDa provided superior tumor growth inhibition compared to both lower (3.4 kDa) and higher (24.5 nm length) PEG modifications. nih.gov

Table 2: Impact of PEG Density and Molecular Weight on Nanoparticle Properties
ParameterEffect of Increasing the ParameterResearch Findings
Grafting DensityIncreases stability, promotes brush conformation, enhances stealth properties.High PEG density micelles show little dissociation over 72h in serum, while low density micelles dissociate. acs.org
Molecular Weight (MW)Can improve stealth effect but may decrease grafting density due to steric hindrance. An optimal MW often exists.Increasing PEG MW on gold nanoparticles from 5k to 30k Da decreased resistance to protein adsorption. nih.gov
PEG 5 kDa showed enhanced "stealth" properties and longer circulation compared to larger PEG chains in one study. nih.gov

Biological and Biomedical Research Investigations of M Peg8 Ch2 12 Phosphonic Acid Ethyl Ester Conjugates

Pharmacokinetic and Biodistribution Studies of PEGylated Nanoconstructs

The primary goal of modifying nanoconstructs with molecules like m-PEG8-(CH2)12-phosphonic acid ethyl ester is to favorably alter their behavior in the body. The PEG chain creates a hydrophilic layer that shields the nanoconstruct from interactions with blood components, significantly impacting its journey through the systemic circulation.

PEGylation is renowned for its ability to prolong the systemic circulation time of nanoparticles. Unmodified nanoparticles are typically recognized as foreign by the immune system and are rapidly cleared from the bloodstream by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen. The dense layer of PEG chains on the surface of a nanoconstruct sterically hinders the adsorption of opsonin proteins, which are blood proteins that tag particles for phagocytosis. This "stealth" effect delays recognition by MPS cells, thereby extending the nanoparticle's half-life in circulation. nih.gov

Studies on nanoparticles coated with phosphonate-anchored PEG have demonstrated significantly long blood circulation times. For instance, ultra-small superparamagnetic iron oxide nanoparticles (USPIOs) coated with a bisphosphonate-PEG derivative (PEG(5)-BP-USPIOs) exhibited a blood half-life (t1/2) of 2.97 hours in mice, allowing for enhanced visualization of blood vessels. nih.gov Similarly, polymer-coated single-walled carbon nanotubes have achieved circulation half-lives of over 22 hours. arxiv.org This prolonged presence in the bloodstream is crucial for enabling the nanoconstructs to accumulate at target sites, such as tumors, through passive targeting mechanisms. The primary clearance mechanism for these long-circulating nanoparticles remains the MPS, although the rate of clearance is significantly reduced. nih.govarxiv.org

The biodistribution of PEGylated nanoconstructs is directly linked to their prolonged circulation. While PEGylation reduces the rate of uptake by MPS organs, the liver and spleen remain the principal sites of accumulation for most nanoparticles over time. nih.govelsevierpure.com Studies on PEGylated gold nanoparticles and reduced graphene oxide-iron oxide nanoparticles (RGO-IONP-PEG) have consistently shown significant sequestration in the liver. nih.govelsevierpure.com

However, effective PEGylation can alter the distribution pattern. For example, in a study on peripheral arterial disease, PEGylated nanoparticles initially showed enhanced accumulation in the ischemic hindlimb due to their long circulation. elsevierpure.com Nanoparticles stabilized with carboxyl-PEG-phosphoric acid also demonstrated a long blood circulation time and notable accumulation in lymph nodes, suggesting their potential for lymphatic imaging or therapy. rsc.org The ultimate elimination pathway depends on the nanoparticle's size, composition, and biodegradability. Smaller nanoparticles may undergo renal clearance, while larger or non-biodegradable ones are primarily cleared through the hepatobiliary system following MPS uptake. nih.gov

Table 1: Biodistribution of PEGylated Nanoparticles in Mice This table presents data from studies on different types of PEGylated nanoparticles to illustrate general organ accumulation patterns.

Nanoparticle TypeTime PointOrganAccumulation (% Injected Dose/gram)Source
10 nm PEGylated Gold Nanoparticles (GNPs/AS1411)24 hTumor~2.5% nih.gov
Liver & Spleen~15-20%
64Cu-RGO-IONP-PEG (Naïve mice)24 hIschemic Muscle~8% elsevierpure.com
Liver~15%

Several factors related to the this compound conjugate itself can influence the pharmacokinetic profile of the resulting nanoconstruct:

PEG Molecular Weight and Chain Length: The "8" in m-PEG8 indicates a chain of eight ethylene (B1197577) glycol units. Generally, a higher molecular weight (longer PEG chain) provides a more effective stealth layer, leading to longer circulation times. nih.gov However, there is an optimal length, beyond which the benefits may plateau.

PEG Surface Density: The density of PEG chains on the nanoparticle surface is critical. A high density creates a "brush" conformation, which is more effective at repelling proteins than the "mushroom" conformation seen at lower densities. rsc.org The strong anchoring of the phosphonate (B1237965) group in this compound helps maintain a high surface density.

PEG Terminal Group: The terminal group of the PEG chain can influence biological interactions. The methoxy (B1213986) group ("m-PEG"), as present in this compound, is the most common and is designed to be inert. However, recent studies suggest that anti-PEG antibodies can recognize the methoxy terminus. biorxiv.orgnih.gov Other terminal groups like hydroxyl (-OH) have been found to be less immunogenic but may be cleared more rapidly. nih.govacs.org

Dispersity: The uniformity of PEG chain lengths (dispersity) can also play a role. Nanoparticles modified with monodisperse (uniform length) PEGs have been shown to have longer circulation half-lives and lower protein adsorption compared to those with traditional, polydisperse PEGs. rsc.org

Immunological Considerations and Immune Modulation

While PEGylation is intended to make nanoconstructs "invisible" to the immune system, it does not eliminate immunological interactions entirely and can, in some cases, elicit specific immune responses.

The primary immunological advantage of a dense PEG coating, such as one formed by this compound conjugates, is the suppression of opsonization and subsequent recognition by phagocytic immune cells. nih.govnih.gov This shielding effect reduces the uptake of nanoparticles by macrophages and monocytes, which is a key factor in their prolonged circulation. researchgate.net PEG is generally considered a hapten, meaning it becomes immunogenic primarily when attached to a larger carrier like a nanoparticle or protein. nih.gov The immunogenicity is not typically caused by the PEG chain itself but by the entire conjugate, where the carrier portion plays a significant role. nih.govnih.gov

A significant challenge in the clinical use of PEGylated therapeutics is the "Accelerated Blood Clearance" (ABC) phenomenon. nih.govdovepress.com This occurs when a first dose of a PEGylated nanocarrier sensitizes the immune system, leading to the production of anti-PEG antibodies, primarily of the IgM class. researchgate.net Upon administration of a subsequent dose, these pre-existing anti-PEG antibodies bind to the PEG chains, leading to rapid activation of the complement system and swift clearance of the nanocarrier from the blood, often within minutes. nih.govnih.gov This not only negates the long-circulating benefit of PEGylation but also leads to massive accumulation in the liver and spleen, potentially altering the therapeutic outcome. elsevierpure.comdovepress.com

The ABC phenomenon has been observed across various types of PEGylated nanocarriers, including liposomes, emulsions, and solid nanoparticles. dovepress.com The production of anti-PEG antibodies can be influenced by the properties of the PEG-lipid, including the PEG chain length and the nature of the lipid anchor. nih.gov Furthermore, anti-PEG antibodies have been detected even in healthy individuals who have never received PEGylated drugs, likely due to exposure to PEG in common consumer products like cosmetics and foods, which could predispose some patients to the ABC phenomenon upon their first therapeutic dose. biorxiv.orgnih.gov

Table 2: Effect of Repeated Injection on Nanoparticle Clearance (ABC Phenomenon) This table illustrates the ABC phenomenon using data from a study on PEGylated nanoparticles in mice.

GroupParameterResultSource
Naïve Mice (First Injection)Blood Half-life of 64Cu-RGO-IONP-PEGLong (e.g., >10 hours) elsevierpure.com
Re-injected Mice (Second Injection)Blood Half-life of 64Cu-RGO-IONP-PEGShort (significantly reduced)
Naïve Mice (First Injection)Liver Accumulation at 24h~15% ID/g elsevierpure.com
Re-injected Mice (Second Injection)Liver Accumulation at 24h>40% ID/g

Cellular Uptake and Intracellular Trafficking of Functionalized Nanoparticles

Nanoparticles functionalized with amphiphilic molecules such as this compound are designed to navigate complex biological environments to reach their target cells. The journey of these nanoparticles from the extracellular space to their ultimate subcellular destination is a multi-step process governed by their physicochemical properties and interactions with cellular machinery. nih.govdovepress.com The surface coating provided by the PEGylated phosphonic acid ester is a critical determinant of this process. nih.gov

The PEG component, in this case, m-PEG8, forms a hydrated layer that provides a "stealth" characteristic, reducing the adsorption of opsonin proteins from the blood. rsc.org This diminished opsonization minimizes recognition and clearance by phagocytic cells of the immune system, thereby extending the nanoparticle's circulation half-life. nih.govfrontiersin.org However, this same stealth effect can present a "PEG dilemma," as the steric hindrance from the PEG layer can also impede interactions with target cell surfaces, potentially reducing cellular uptake. acs.org

Once a nanoparticle reaches the vicinity of a target cell, its internalization is primarily mediated by endocytosis, an energy-dependent process where the cell membrane engulfs the particle to form an intracellular vesicle. researchgate.netresearchgate.net The specific endocytic pathway engaged influences the subsequent intracellular trafficking route and the ultimate fate of the nanoparticle, determining whether it is degraded in lysosomes or releases its cargo into the cytoplasm or another organelle. researchgate.netnih.gov PEGylation has been shown to significantly affect not only the rate of uptake but also the trafficking pathways within the cell. dovepress.comresearchgate.net For instance, after escaping from endosomes, PEGylated particles have demonstrated improved transport through the crowded cytoplasm compared to their non-PEGylated counterparts, which is attributed to reduced adhesive interactions with intracellular components. dovepress.comnih.gov

Mechanisms of Cellular Internalization

The entry of functionalized nanoparticles into cells is not a passive event but rather an active process involving several distinct mechanisms of endocytosis. nih.govdovepress.com The physicochemical properties of the nanoparticle—including its size, shape, and surface chemistry—dictate which pathway is predominantly used. researchgate.netnih.gov For nanoparticles coated with this compound, the PEG surface plays a decisive role in modulating these internalization routes. acs.org

The main endocytic pathways for nanoparticles include:

Clathrin-Mediated Endocytosis (CME): This is a major pathway for nutrient uptake and involves the protein clathrin, which assembles into a coated pit on the inner side of the plasma membrane. nih.govdovepress.com The process is often receptor-mediated and results in the formation of small vesicles (around 120 nm in diameter). dovepress.com Positively charged nanoparticles are often internalized via CME. dovepress.com

Caveolin-Mediated Endocytosis (CvME): This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in the protein caveolin and cholesterol. researchgate.net These vesicles are typically smaller than those in CME (50–80 nm). A key feature of this pathway is that it often bypasses the degradative lysosomal pathway, which can be advantageous for drug delivery. aminer.cn Recent studies suggest that PEGylated lipid nanoparticles show a stronger preference for both CME and CvME pathways compared to their non-PEGylated counterparts. acs.org

Macropinocytosis: This is a non-specific process involving large-scale engulfment of extracellular fluid in large vesicles known as macropinosomes (0.2–5 µm in diameter). researchgate.net It is often induced by larger particles or aggregates. aminer.cn

Phagocytosis: This process is carried out by specialized cells of the immune system, such as macrophages, to eliminate foreign particles and pathogens. researchgate.net It involves the formation of large phagosomes and typically leads to lysosomal degradation. The PEG coating on nanoparticles is specifically designed to avoid this pathway. nih.gov

Quantitative studies using gold nanoparticles have shown that PEG coating can shift the preferred uptake mechanism. While citrate-stabilized (plain) nanoparticles were found to be taken up predominantly by macropinocytosis, the uptake of PEG-coated nanoparticles was significantly inhibited when CME and CvME were blocked, indicating these are the main internalization routes for PEGylated particles. aminer.cn

Influence of Surface Modification on Cellular Interactions

The surface of a nanoparticle dictates its biological identity and fate. researchgate.net Modifying a nanoparticle with this compound fundamentally alters its interactions with the biological milieu and cells. rsc.org This specific molecule imparts a multi-layered surface chemistry: the phosphonic acid ethyl ester group acts as a robust anchor to metal oxide-based nanoparticles, the (CH2)12 alkyl chain provides a hydrophobic segment, and the m-PEG8 chain creates a hydrophilic outer corona. frontiersin.org

This surface modification has several key consequences for cellular interactions:

Reduced Non-Specific Uptake: The primary role of the PEG layer is to create a steric barrier that minimizes non-specific interactions with cells, particularly phagocytes. nih.govrsc.org This is achieved through the flexible, hydrophilic PEG chains that form a hydrated cloud, making it thermodynamically unfavorable for cells to approach and bind. nih.gov

Modulation of Specific Uptake: While reducing non-specific uptake, the PEG layer can also interfere with targeted delivery. If targeting ligands (e.g., antibodies, peptides) are attached to the nanoparticle, the PEG chains can shield them, hindering their ability to bind to specific receptors on target cells. rsc.orgfrontiersin.org The length of the PEG chain is a critical parameter; a shorter chain like PEG8 may provide sufficient stealth properties while causing less interference than longer PEG chains.

Surface PropertyEffect of this compound ModificationImpact on Cellular InteractionReferences
Protein Adsorption (Corona)Forms a dense, hydrophilic PEG layer that reduces protein binding.Decreases opsonization, leading to reduced uptake by phagocytic cells and longer circulation time. nih.govnih.gov
Steric HindranceThe flexible PEG8 chain creates a physical barrier around the nanoparticle.Reduces non-specific binding to cell surfaces. Can potentially shield targeting ligands. rsc.orgacs.org
Surface ChargeThe neutral PEG chain masks the charge of the underlying nanoparticle core.Minimizes non-specific electrostatic interactions with the negatively charged cell membrane. rsc.orgresearchgate.net
HydrophilicityPresents a highly hydrophilic surface to the aqueous biological environment.Improves colloidal stability, prevents aggregation, and reduces interactions with hydrophobic cell membrane domains. nih.gov

Supramolecular Assembly and Self-Assembly in Biological Environments

The molecular structure of this compound, which combines a hydrophilic PEG head with a hydrophobic alkyl tail, classifies it as an amphiphile. nih.gov This dual nature is the fundamental driving force for its self-assembly into ordered supramolecular structures in aqueous biological environments. nih.gov This process is analogous to how natural lipids form cell membranes or how proteins fold into functional conformations. nih.gov

In a biological medium, these amphiphilic molecules spontaneously organize to minimize the energetically unfavorable contact between their hydrophobic (CH2)12 tails and the surrounding water molecules. nih.govkinampark.com This hydrophobic effect leads to the formation of various nanostructures, such as micelles, vesicles (polymersomes), or bilayers on a surface. The specific architecture of the resulting assembly depends on factors like the concentration of the molecule, the balance between the hydrophilic and hydrophobic parts, and environmental conditions such as pH and temperature. nih.gov

These self-assembled systems are of great interest in biomedical research because they can mimic biological structures and functions. nih.govresearchgate.net For instance, micelles formed from such amphiphiles can encapsulate hydrophobic drugs in their core, while presenting a biocompatible, PEGylated surface to the external environment. This bottom-up approach to creating functional nanomaterials is a cornerstone of supramolecular chemistry and biomimetic design. springerprofessional.de

Non-Covalent Interactions Driving Assembly

The formation and stability of supramolecular structures from this compound are not governed by strong, permanent covalent bonds, but by a combination of weaker, non-covalent interactions. kinampark.com The collective action of these forces directs the spontaneous organization of the molecules into complex and functional assemblies. nih.gov

The primary non-covalent interactions at play include:

Van der Waals Forces: Once the hydrophobic tails are closely packed, weak, short-range van der Waals forces between the adjacent alkyl chains contribute to the stability of the hydrophobic core of the assembly. nih.govkinampark.com

Hydrogen Bonds: The ether oxygens in the hydrophilic m-PEG8 chain can form hydrogen bonds with surrounding water molecules. This interaction stabilizes the hydrophilic corona of the assembly, ensuring its solubility and interaction with the biological medium. nih.govacs.org

Electrostatic Interactions: While the PEG chain itself is neutral, the phosphonic acid ester headgroup, depending on its potential for hydrolysis and the local pH, could introduce charge, leading to electrostatic repulsive or attractive forces that influence the packing and curvature of the final structure. nih.gov

The delicate balance among these interactions determines the final morphology and properties of the self-assembled nanostructure. kinampark.com

Dynamic Properties of Supramolecular Polymers in Bio-mimetic Systems

A defining characteristic of supramolecular polymers, including those formed from this compound, is their dynamic and adaptive nature. acs.org Because they are held together by reversible non-covalent bonds, these assemblies are not static but exist in a state of equilibrium with their constituent monomers. nih.gov This dynamism allows them to respond to changes in their local environment, a key feature of biomimetic systems that mimic the responsive behavior of biological structures. researchgate.netacs.org

The dynamic properties of these supramolecular systems manifest in several ways:

Responsiveness to Stimuli: The assemblies can be designed to change their structure or disassemble in response to specific triggers such as a change in pH, temperature, or the presence of a particular enzyme. acs.org This "smart" behavior is highly desirable for applications like targeted drug delivery, where the cargo could be released specifically at a disease site with a different local environment (e.g., the acidic microenvironment of a tumor).

Self-Healing and Reorganization: The non-covalent linkages can break and reform, allowing the supramolecular structure to repair defects or reorganize into different morphologies. This property is inspired by biological systems that constantly remodel themselves. acs.org

Controlled Monomer Exchange: Individual amphiphilic molecules can leave an assembly and be replaced by others from the surrounding medium. This dynamic exchange allows the system to adapt its composition over time and is a feature of living supramolecular polymerization. nih.gov

By harnessing these dynamic properties, researchers can create sophisticated, adaptive materials that can interact with biological systems in a more intelligent and controlled manner, moving towards the development of "supramolecular robotics" for medical applications. acs.org

Advanced Characterization Methodologies for Phosphonate Peg Systems

Spectroscopic and Chromatographic Techniques for Compound Verification and Purity Assessment

The confirmation of the molecular structure and the assessment of purity are fundamental steps following the synthesis of m-PEG8-(CH2)12-phosphonic acid ethyl ester. A combination of spectroscopic and chromatographic techniques is typically employed to achieve a comprehensive verification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of PEGylated compounds. nih.govresearchgate.net For this compound, ¹H NMR spectroscopy allows for the identification and integration of signals corresponding to the distinct protons in the molecule, including the methoxy (B1213986) group of the PEG chain, the ethylene (B1197577) glycol repeating units, the alkyl chain, and the ethyl ester group of the phosphonate (B1237965) moiety. researchgate.net The ratio of the integrations of these characteristic peaks can confirm the correct structure and the length of the PEG and alkyl chains. Furthermore, ³¹P NMR spectroscopy provides a specific signal for the phosphorus atom in the phosphonate group, confirming its presence and chemical environment. rsc.orgresearchgate.net

Mass spectrometry (MS) is another critical tool for verifying the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can provide a precise mass-to-charge ratio, which should correspond to the calculated molecular weight of this compound (644.82 g/mol ). ambeed.comchemscene.com

High-Performance Liquid Chromatography (HPLC) is often used to assess the purity of the synthesized compound. By using an appropriate stationary and mobile phase, HPLC can separate the target compound from any unreacted starting materials, byproducts, or impurities. The purity is determined by the relative area of the main peak in the chromatogram. Size Exclusion Chromatography (SEC) can also be employed to determine the molecular weight distribution and to detect the presence of unreacted PEG starting material or aggregates. acs.org

Table 1: Spectroscopic and Chromatographic Data for this compound Verification

Technique Parameter Measured Expected Result for this compound
¹H NMR Chemical Shifts (ppm) Signals corresponding to methoxy, PEG, alkyl, and ethyl phosphonate protons.
³¹P NMR Chemical Shift (ppm) A single peak characteristic of the phosphonate ester group. rsc.org
Mass Spectrometry Molecular Weight ( g/mol ) Approximately 644.82. ambeed.comchemscene.com

Techniques for Assessing Surface Functionalization and Coating Density

Once this compound is used to functionalize a surface or coat a nanoparticle, it is crucial to characterize the resulting layer to ensure successful modification.

Fluorescence-based assays can be a powerful tool for quantifying the surface coverage of phosphonate-PEG molecules, particularly if a fluorescent tag is incorporated into the PEG chain or a fluorescent molecule is used to interact with the coated surface. While direct fluorescence of this compound is not a standard approach, related methods can provide quantitative data. For instance, a fluorescently labeled version of the PEG-phosphonate could be synthesized and used. The fluorescence intensity measured on the surface would then be directly proportional to the coating density. nih.gov Alternatively, assays can be designed where the PEG layer's ability to prevent the non-specific adsorption of fluorescently labeled proteins is measured. A lower fluorescence signal from adsorbed proteins would indicate a denser and more effective PEG coating. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the outermost few nanometers of a surface. rockymountainlabs.com When a substrate is coated with this compound, XPS can confirm the presence of the coating by detecting the characteristic elements of the molecule: carbon (C), oxygen (O), and phosphorus (P). nih.govnih.gov

High-resolution XPS scans of the C 1s, O 1s, and P 2p regions can provide detailed chemical state information. The C 1s spectrum of a PEGylated surface will show a characteristic peak for the C-O bonds of the ethylene glycol units, which is distinct from the C-C/C-H bonds of the alkyl chain and any adventitious carbon contamination. researchgate.netd-nb.info The presence and intensity of the P 2p peak confirms the attachment of the phosphonate group to the surface. nih.gov By analyzing the attenuation of the substrate signal (e.g., Fe 2p for iron oxide nanoparticles) and the intensity of the C 1s and P 2p signals from the coating, the thickness and density of the this compound layer can be estimated. nih.govresearchgate.net

Table 2: Expected XPS Peak Binding Energies for Surfaces Coated with this compound

Element Core Level Expected Binding Energy (eV) Inference
Carbon C 1s ~285.0 C-C/C-H (Alkyl chain, adventitious carbon)
Carbon C 1s ~286.5 C-O (PEG backbone) researchgate.net
Oxygen O 1s ~532.5 C-O (PEG backbone)
Phosphorus P 2p ~133-134 P-O (Phosphonate group) nih.gov

Hydrodynamic Characterization of Nanoparticle Conjugates

When this compound is used to coat nanoparticles, the resulting hydrodynamic properties, such as size and stability in solution, are of paramount importance for their application.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter of nanoparticles in a colloidal suspension. rsc.orgmdpi.com DLS works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the particles. mdpi.com For nanoparticles coated with this compound, DLS is used to determine the increase in particle size after coating, which confirms the presence of the PEG layer. nih.gov

More importantly, DLS is a critical tool for assessing the colloidal stability of the functionalized nanoparticles. A stable dispersion of PEGylated nanoparticles will show a consistent and narrow size distribution over time. In contrast, an unstable sample will exhibit an increase in the average hydrodynamic diameter and a broadening of the size distribution, indicating particle aggregation. researchgate.net The effectiveness of the PEG layer in preventing aggregation in various media (e.g., water, saline solutions) can be systematically studied using DLS.

Table 3: DLS Analysis of Nanoparticles Before and After Coating

Parameter Uncoated Nanoparticles This compound Coated Nanoparticles
Hydrodynamic Diameter (Z-average) Smaller Larger, increase corresponds to PEG layer thickness. nih.gov
Polydispersity Index (PDI) Variable Ideally low (<0.3), indicating a monodisperse sample.

In addition to its role in verifying the structure of the free ligand, NMR spectroscopy is a powerful technique for characterizing nanoparticle conjugates. For nanoparticles dispersed in a solvent, high-resolution solution-state NMR can provide information about the structure and dynamics of the attached this compound molecules. The broadening of the NMR signals from the PEG and alkyl chains upon conjugation to the nanoparticle surface confirms their attachment. nih.govnih.gov

Furthermore, advanced NMR techniques such as Diffusion-Ordered Spectroscopy (DOSY) can be used to study the diffusion of the coated nanoparticles. The diffusion coefficient measured by DOSY is related to the hydrodynamic radius of the nanoparticles through the Stokes-Einstein equation. This provides an independent measure of the particle size and can be used to detect the presence of any unbound ligands in the solution, which will diffuse much more rapidly than the nanoparticles.

In Vivo Imaging Techniques for Biodistribution and Pharmacokinetic Monitoring

The evaluation of how a compound is distributed, metabolized, and excreted by a living organism is paramount in the development of therapeutic and diagnostic agents. For phosphonate-PEG systems such as this compound, advanced in vivo imaging techniques are indispensable for monitoring their biodistribution and pharmacokinetic profile. These methods provide critical insights into the compound's behavior within a biological system, guiding further development and application. The following sections detail two powerful methodologies, Magnetic Resonance Imaging (MRI) and elemental analysis, for these purposes.

Magnetic Resonance Imaging (MRI)

Magnetic Resonance Imaging (MRI) is a non-invasive imaging technique that provides high-resolution anatomical images and has become a vital tool for tracking the in vivo fate of appropriately designed molecular probes. Phosphonate-PEG systems can be engineered to function as MRI contrast agents, typically by anchoring them to a paramagnetic core, such as ultrasmall superparamagnetic iron oxide nanoparticles (USPIOs).

The phosphonate group in molecules like this compound provides a strong and stable anchor to the surface of these iron oxide cores. The polyethylene (B3416737) glycol (PEG) chain, in this case with 8 repeating units, plays a crucial role in the nanoparticle's in vivo performance. PEGylation is a widely adopted strategy to confer "stealth" properties to nanoparticles, reducing their recognition and uptake by the reticuloendothelial system (RES), which includes the liver and spleen. nih.gov This reduction in RES sequestration leads to a longer circulation time in the bloodstream, a critical factor for many diagnostic and therapeutic applications. nih.govrsc.org

The effectiveness of a PEGylated phosphonate nanoparticle as an MRI contrast agent is determined by its relaxometric properties, specifically the longitudinal (r1) and transverse (r2) relaxivities. A high r1 value and a low r2/r1 ratio are desirable for T1-weighted MRI, where the agent brightens the signal of tissues in which it accumulates. nih.gov Research on PEGylated bisphosphonate-coated USPIOs (PEG(5)-BP-USPIOs) has demonstrated their potential as T1 contrast agents. In vivo MRI studies in animal models have shown a significant enhancement in the signal from blood, allowing for clear visualization of blood vessels and highly vascularized organs. nih.gov

The length of the PEG chain is a critical parameter that influences these relaxometric properties. nih.gov While longer PEG chains can enhance circulation time, they can also create greater steric hindrance, potentially affecting the interaction of the nanoparticle with its environment and its magnetic properties. nih.gov The choice of a specific PEG length, such as the 8 units in this compound, represents a balance aimed at optimizing both pharmacokinetic behavior and imaging characteristics.

Below is a table summarizing the relaxometric properties of a representative phosphonate-PEGylated iron oxide nanoparticle system at a clinically relevant magnetic field strength.

Nanoparticle SystemMagnetic Field (T)r1 Relaxivity (mM⁻¹s⁻¹)r2/r1 RatioKey In Vivo MRI Finding
PEG(5)-BP-USPIO39.52.976-fold signal enhancement in the bloodstream, enabling visualization of blood vessels and vascular organs. nih.gov

This table illustrates the performance of a model phosphonate-PEG system. The specific relaxivity values for a system utilizing this compound would require empirical measurement.

Elemental Analysis (e.g., Graphite (B72142) Furnace Atomic Absorption Spectrometry) for Tissue Accumulation

While MRI provides macroscopic, real-time visualization of biodistribution, a quantitative assessment of compound accumulation in specific tissues requires highly sensitive analytical techniques. Graphite Furnace Atomic Absorption Spectrometry (GFAAS), also known as Electrothermal Atomic Absorption Spectroscopy (ETAAS), is a powerful method for this purpose. eag.comwikipedia.org It allows for the determination of elemental concentrations at trace and ultra-trace levels (parts per billion or µg/L) from small biological samples. eag.com

For a compound like this compound, GFAAS can be used to quantify the amount of phosphorus in various tissues harvested after a study period. This provides a detailed and quantitative map of the compound's final distribution. The process involves digesting the tissue samples to create an acidic aqueous solution. youtube.com A small, known volume of this solution is then injected into a graphite tube within the GFAAS instrument. eag.comslideshare.net The tube is heated to very high temperatures (up to 2800°C) in a programmed sequence to dry, ash, and finally atomize the sample. youtube.com

During the atomization step, the element of interest (in this case, phosphorus, though GFAAS is more commonly used for metals) is converted into free, ground-state atoms. slideshare.net A light source specific to that element is passed through the atomized sample, and the amount of light absorbed is directly proportional to the concentration of the element in the sample. wikipedia.org By comparing the absorption to that of known standards, a precise quantification of the element in the original tissue can be made. wikipedia.org

The primary advantage of GFAAS is its exceptional sensitivity and the small sample volume required. eag.com This makes it ideal for analyzing tissues from small animal studies. However, it is a destructive technique, as the sample must be digested and vaporized. eag.com Furthermore, it is a sequential analysis method, meaning elements are typically measured one at a time. eag.com

The application of GFAAS would allow researchers to determine the concentration of the phosphonate-PEG compound in organs such as the liver, spleen, kidneys, lungs, and heart, providing a comprehensive picture of its accumulation and clearance profile. This data is complementary to the dynamic information provided by in vivo imaging techniques like MRI.

The table below outlines the key technical specifications and features of the GFAAS technique.

ParameterSpecification/FeatureDescription
Principle Atomic AbsorptionMeasures the absorption of light by free atoms in a gaseous state. wikipedia.org
Atomizer Graphite FurnaceA graphite tube is electrically heated to high temperatures to vaporize and atomize the sample. wikipedia.org
Sensitivity HighCapable of detecting elements at the µg/L (ppb) level. eag.comwikipedia.org
Sample Volume SmallTypically requires less than 100 µL of sample solution. eag.comslideshare.net
Analysis Type QuantitativeProvides precise concentration measurements after calibration. eag.com
Nature of Test DestructiveThe sample is consumed during the analysis. eag.com
Sample Pre-treatment RequiredSolid samples, such as tissues, must be dissolved (digested) into a liquid form. eag.com

Future Research Directions and Emerging Applications

Development of Next-Generation PROTAC Linkers and Degrader Technologies

Proteolysis-targeting chimera (PROTAC) technology is a revolutionary approach in drug discovery that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. nih.govresearchgate.net A PROTAC molecule is heterobifunctional, consisting of a ligand that binds to a target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. arxiv.org The linker is not merely a spacer but a crucial determinant of the PROTAC's efficacy, influencing the formation and stability of the key ternary complex (Target Protein-PROTAC-E3 Ligase).

The compound m-PEG8-(CH2)12-phosphonic acid ethyl ester is identified as a PEG-based PROTAC linker, used in the synthesis of PROTACs. Linkers in early PROTACs were often simple, flexible alkyl chains. nih.gov However, the field is evolving toward more rationally designed linkers to optimize properties like solubility, cell permeability, and the geometry of the ternary complex. PEG linkers, such as the one derived from this compound, are frequently used to increase the water-solubility and improve the pharmacokinetic properties of the resulting PROTAC molecule. broadpharm.com

Future research is focused on moving beyond simple flexible chains to more advanced and functional linkers. nih.gov This includes the development of "rigid" linkers, which can improve metabolic stability and pre-organize the PROTAC molecule into a bioactive conformation. nih.gov The development of linkers with controlled flexibility, like the defined PEG8 chain, allows for a balance between conformational freedom and stability. arxiv.org The integration of such defined PEG chains is a key strategy in next-generation degrader technologies, aiming to produce more potent and drug-like PROTACs. researchgate.net

Engineering Advanced PEG Variants and Alternative Stealth Polymers with Enhanced Biocompatibility

PEGylation, the process of attaching PEG chains to molecules or nanoparticles, is a gold-standard strategy for improving drug delivery. nih.govyoutube.com It enhances solubility, prolongs circulation time by shielding from the immune system (the "stealth" effect), and reduces immunogenicity. nih.govresearchgate.net The PEG8 moiety of this compound contributes these favorable properties. However, traditional PEGylation has limitations, including potential immunogenicity against PEG itself and tissue accumulation with high molecular weight PEGs. acs.orgnih.gov

This has spurred research into two main avenues: advanced PEG architectures and alternative stealth polymers.

Advanced PEG Architectures: Instead of linear PEGs, researchers are exploring highly branched, brush-type, or multi-arm PEG structures. youtube.comnih.gov These architectures can provide more effective shielding of the conjugated molecule or nanoparticle surface, potentially offering superior protection from immune recognition and enzymatic degradation compared to linear PEGs of similar molecular weight. youtube.comnih.gov The use of monodisperse PEGs, like the PEG8 chain in the title compound, is also an advancement over traditional polydisperse PEGs, offering greater batch-to-batch consistency and more predictable biological behavior. clinicalresearchnewsonline.com

Alternative Stealth Polymers: A variety of new polymers are being investigated to replace PEG altogether. These alternatives aim to replicate PEG's benefits while mitigating its drawbacks. Promising candidates include:

Poly(2-oxazoline)s (POx): This class of polymers shows excellent stealth properties and may be less immunogenic than PEG. nih.gov

Hydrophilic Polycarbonates: These materials are non-fouling and can be designed to be enzymatically and hydrolytically degradable, avoiding long-term accumulation. acs.org

Zwitterionic Polymers: Mimicking natural biomolecules, these polymers are exceptionally hydrophilic and their neutral charge reduces the risk of an immune response. bioprocessonline.com

Other Candidates: Polyaminoacids (PAAs), poly(thioglycidyl glycerol) (PTTG), and poly(vinyl ether) (PVE) derivatives are also being explored for their biocompatibility and stealth characteristics. bioprocessonline.comelsevierpure.com

Rational Design of Complex Supramolecular Architectures for Targeted Delivery

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a powerful toolbox for creating sophisticated drug delivery systems. The structure of this compound is ideally suited for this purpose, featuring two distinct ends for programmed assembly.

The phosphonate (B1237965) group is a key functional anchor. Phosphonates are known to bind strongly to metal oxides, making them excellent for surface modification of nanoparticles like superparamagnetic iron oxide nanoparticles (SPIONs) or gold nanoparticles. precisepeg.comnih.gov This robust interaction allows for the creation of a stable coating on the nanoparticle surface. precisepeg.com

The PEG portion of the molecule then forms a hydrophilic, biocompatible corona around the nanoparticle core. nih.govyoutube.com This PEG layer serves multiple functions:

Stealth Properties: It prevents the nanoparticles from aggregating and shields them from opsonization (tagging by serum proteins), thereby avoiding rapid clearance by the immune system and extending circulation time. nih.govcreativepegworks.com

Solubility: It imparts water solubility to otherwise hydrophobic materials. youtube.com

Functionalization: The end of the PEG chain can be further conjugated with targeting ligands, such as antibodies or small molecules like folic acid, to direct the supramolecular construct to specific cells or tissues, such as tumors. nih.govnih.gov

By combining the phosphonate anchor with a functionalized PEG chain, researchers can rationally design complex, multi-component architectures—such as targeted nanoparticles, micelles, or liposomes—for the precise delivery of therapeutic agents. precisepeg.comyoutube.com

Integration of Phosphonate-PEG Conjugates in Novel Diagnostic and Therapeutic Platforms

The dual functionality of phosphonate-PEG conjugates makes them highly valuable for integrating diagnostic and therapeutic capabilities into single platforms (theranostics).

Diagnostic Applications: The phosphonate group's ability to chelate metal ions is a significant advantage for medical imaging. precisepeg.comprecisepeg.com By attaching to nanoparticles used as contrast agents (e.g., iron oxide for MRI) or by chelating radioactive metal ions for techniques like Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), these conjugates enable targeted imaging of diseased tissues. precisepeg.comnih.gov The PEG linker ensures that these diagnostic agents remain in circulation long enough to reach their target and are biocompatible. nih.gov For instance, folic acid-PEG conjugated nanoparticles have been developed for the targeted detection of cancer cells via MRI. nih.gov

Computational Modeling and Simulation for Predicting Material Behavior and Biological Interactions

As the complexity of drug delivery systems and molecules like PROTACs increases, traditional trial-and-error development becomes inefficient. Computational modeling and machine learning are emerging as indispensable tools for the rational design and prediction of how these systems will behave. arxiv.org

For a molecule like this compound, computational approaches can provide critical insights:

PROTAC Design: Machine learning models are being developed to accelerate the design of PROTACs. arxiv.org These models can predict how the length, flexibility, and chemical composition of a linker will impact the formation and stability of the ternary complex. arxiv.orgnih.gov Simulations can help optimize the linker to ensure the target protein and E3 ligase are brought together in a productive orientation for ubiquitination.

Predicting Biological Interactions: The interaction of PEGylated materials with biological systems is complex. nih.gov Computational models can simulate how the PEG8 chain will hydrate (B1144303) and what its hydrodynamic size will be, which are key factors in evading immune clearance. youtube.com These models can also help predict the formation of a "protein corona" around a nanoparticle coated with these linkers, which influences its biological fate. mdpi.com Understanding these interactions is fundamental to designing materials with improved biocompatibility and targeting efficiency. nih.gov By simulating these behaviors, researchers can refine molecular designs before committing to costly and time-consuming synthesis and in-vitro/in-vivo testing.

Q & A

Q. What experimental protocols are recommended for quantifying this compound in biological matrices (e.g., plasma)?

  • Methodological Insight: Use solid-phase extraction (SPE) with C18 columns to isolate the compound from plasma. Quantify via LC-MS/MS with deuterated internal standards (e.g., D₃-ethyl ester analogs) to correct for matrix effects. Validate linearity (1–1000 ng/mL), recovery (>85%), and inter-day precision (<15% RSD) .

Advanced Research Questions

Q. How does the PEG chain length (e.g., PEG8 vs. PEG12) and alkyl spacer (C12) impact the pharmacokinetics and tumor-targeting efficiency of PROTACs incorporating this compound?

  • Methodological Insight: Compare in vivo biodistribution using radiolabeled (³H or ¹⁴C) PROTAC analogs with varying PEG/spacer lengths. Monitor blood half-life via serial blood sampling and tumor accumulation via PET/CT imaging . Use nonlinear mixed-effects modeling (NONMEM) to correlate PEG length with clearance rates and tissue penetration .

Q. What strategies can resolve contradictory data on the pH-dependent hydrolysis of the ethyl ester group in this compound?

  • Methodological Insight: Perform accelerated stability studies (40°C/75% RH) across pH 4.0–8.0. Use ²³Na NMR to track ester hydrolysis kinetics and DFT calculations to model transition states. Validate findings with Arrhenius plots to extrapolate shelf-life under physiological conditions. Address contradictions by standardizing buffer ionic strength and excluding light/oxygen .

Q. How can researchers optimize the conjugation efficiency of this compound to cysteine residues on protein surfaces?

  • Methodological Insight: Screen coupling agents (e.g., EDC/NHS, sulfo-SMCC) at molar ratios (1:1 to 1:10 PEG:protein). Monitor reaction progress via SDS-PAGE with Coomassie staining and MALDI-TOF for mass shifts. Use Ellman’s assay to quantify free thiols pre/post conjugation. Optimize pH (6.5–7.5) to balance reactivity and protein stability .

Q. What statistical approaches are suitable for analyzing dose-dependent degradation efficiency of PROTACs using this compound when proteasome inhibition confounds results?

  • Methodological Insight: Apply partial least squares regression (PLSR) to decouple proteasome inhibition effects from target degradation. Include controls (e.g., MG132-treated cells) and use Western blot densitometry with β-actin normalization. Validate with Spearman’s rank correlation to assess dose-response relationships .

Key Notes for Experimental Design

  • Ethical Compliance : Ensure all in vivo studies follow institutional guidelines for animal welfare (e.g., 3Rs principle) .
  • Data Reproducibility : Archive raw data (e.g., NMR FIDs, MS spectra) in repositories like Zenodo for peer validation .
  • Contradiction Resolution : Use Bland-Altman plots to compare inter-lab variability in hydrolysis rate studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.